3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-23(2)18-8-6-7-17(15-18)20(24)22-16-21(11-13-25-14-12-21)26-19-9-4-3-5-10-19/h3-10,15H,11-14,16H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYMWAAFDDYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(dimethylamino)benzoic acid with 4-(phenylsulfanyl)oxan-4-ylmethyl chloride under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzamide derivatives with reduced functional groups.
Substitution: New compounds with substituted dimethylamino groups.
Scientific Research Applications
3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The phenylsulfanyl group may interact with proteins and enzymes, potentially inhibiting or modifying their activity. The oxan-4-yl moiety can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- The phenylsulfanyl group in the target compound and ABT-737 may enhance hydrophobic interactions with Bcl-2 family proteins.
- The tetrahydropyran ring in the target compound introduces conformational rigidity, contrasting with ABT-737’s flexible butan-2-amine chain.
- Venetoclax lacks sulfur-based substituents but achieves selectivity via a pyran-methyl group, suggesting the target compound’s tetrahydropyran could influence selectivity .
Structure-Activity Relationship (SAR) Insights
- Phenylsulfanyl Group : In ABT-737, this group is critical for binding to Bcl-xL’s hydrophobic groove . The target compound’s phenylsulfanyl-tetrahydropyran may similarly enhance affinity but could alter pharmacokinetics due to increased steric bulk.
- Tetrahydropyran vs.
Pharmacological and Physicochemical Properties
While explicit data for the target compound is absent, inferences can be drawn from analogs:
| Property | Target Compound | ABT-737 | Venetoclax |
|---|---|---|---|
| Molecular Weight | ~400–450 (estimated) | 813.5 | 868.4 |
| LogP | Moderate (predicted) | 7.5 | 8.2 |
| Solubility | Likely moderate due to dimethylamino | Low (lipophilic) | Low (requires formulation) |
| Target Selectivity | Unknown | Bcl-2/Bcl-xL | Bcl-2 (highly selective) |
Critical Notes:
- ABT-737’s broad Bcl-2 family inhibition causes dose-limiting thrombocytopenia, whereas venetoclax’s selectivity avoids this . The target compound’s selectivity profile remains speculative.
- The tetrahydropyran’s oxygen atom may improve metabolic stability compared to ABT-737’s sulfur-containing chain.
Biological Activity
The compound 3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Dimethylamino group : Enhances solubility and may influence biological interactions.
- Phenylsulfanyl moiety : Potentially increases lipophilicity and alters pharmacokinetic properties.
- Oxan-4-ylmethyl group : May contribute to unique biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against specific bacterial strains.
- Enzyme Inhibition : There is evidence of inhibitory effects on certain enzymes involved in metabolic pathways.
Anticancer Activity
A study investigated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.12 ± 0.43 | Induction of apoptosis via caspase activation |
| MCF-7 | 3.18 ± 0.11 | Inhibition of cell proliferation through G1 phase arrest |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In another study, the compound was evaluated for its antimicrobial properties against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
This suggests potential applications in treating bacterial infections.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was also assessed. Notably, it demonstrated potent inhibition against:
| Enzyme | IC50 (µM) |
|---|---|
| Tyrosinase | 5.0 |
| Cholinesterase | 10.2 |
These enzyme interactions may contribute to its overall biological activity and warrant further investigation into its therapeutic applications.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The activation of caspases leading to programmed cell death is a significant pathway observed in cancer cells.
- Enzyme Interaction : Binding to active sites on enzymes like tyrosinase may inhibit their function, impacting metabolic processes.
- Cell Cycle Arrest : Evidence suggests that the compound may interfere with cell cycle progression, particularly at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
